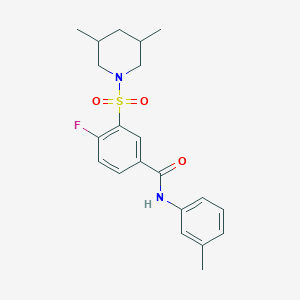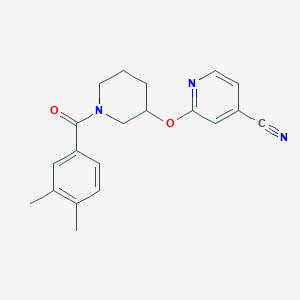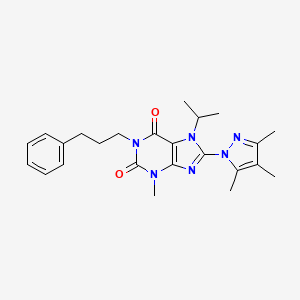
1,3-Dinitro-2-phenoxy-5-(trifluoromethyl)benzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of related compounds often involves multi-step reactions, including nitration, cross-coupling, and cyclization reactions. For instance, the synthesis of 1,3,5-triferrocenyl-2,4,6-tris(ethynylferrocenyl)benzene involves a Sonogashira cross-coupling and a Negishi cross-coupling, indicating the potential for complex synthetic routes for multifunctional benzene derivatives . Similarly, the synthesis of hyperbranched polyether imides based on 1,3,5-tris[4-(4'-aminophenoxy)phenoxy]benzene demonstrates the use of multi-step processes and the importance of selecting appropriate monomers and reaction conditions .
Molecular Structure Analysis
The molecular structure of benzene derivatives is significantly influenced by the substituents attached to the benzene ring. For example, the presence of trifluoromethyl groups in 1,3,5-tris(trifluoromethyl)benzene leads to deviations from a regular hexagonal structure due to the σ-electronegative effect . This suggests that the presence of dinitro and phenoxy groups in "1,3-Dinitro-2-phenoxy-5-(trifluoromethyl)benzene" would also impact its molecular geometry and electronic distribution.
Chemical Reactions Analysis
The reactivity of benzene derivatives is largely dependent on the nature of their substituents. The synthesis of 2-methyl-1,5-dinitro-3- and 2-methyl-1,3-dinitro-5-(trifluoromethyl)benzenes and their transformation into indoles demonstrates the potential for nitro-substituted benzene compounds to undergo further chemical transformations . Additionally, the synthesis of new azides from dinitromethyl benzene derivatives indicates the possibility of introducing azide groups into the benzene framework .
Physical and Chemical Properties Analysis
The physical and chemical properties of benzene derivatives are diverse and can be tailored by the introduction of different substituents. For example, the electrochemical properties of ferrocenyl-substituted benzenes show that the oxidation potential is influenced by the presence of electronegative chlorine atoms . The solubility and thermal stability of fluoro-polyimides derived from diamines with trifluoromethyl groups highlight the impact of these groups on material properties . Furthermore, the dielectric properties of hyperbranched polyimides based on aminophenoxyphenoxy benzene indicate the potential for these materials in electronic applications .
科学的研究の応用
Synthesis and Chemical Transformation
1,3-Dinitro-2-phenoxy-5-(trifluoromethyl)benzene and related compounds have been studied extensively for their applications in chemical synthesis. For instance, a facile two-step synthesis of 2-methyl-1,5-dinitro-3- and 2-methyl-1,3-dinitro-5-(trifluoromethyl)benzenes demonstrates the compound's utility in producing trifluoromethylated products. These products can be transformed into nitro-indoles, highlighting the compound's role in creating intermediates for further chemical synthesis (Petruk et al., 2015).
Material Science and Engineering
In the field of material science and engineering, the synthesis and characterization of fluorinated polyimides derived from 2′-methyl-1,4-bis-(4-amino-2-trifluoromethylphenoxy)benzene and various aromatic dianhydrides have been explored. These materials exhibit improved optical transparency, organic solubility, dielectric constant, moisture adsorption, and mechanical and thermal properties, making them suitable for advanced material applications (Chen, Su, & Hsiao, 2020).
Nucleophilic Trifluoromethoxylation
The development of an isolable pyridinium trifluoromethoxide salt from the reaction of 4-dimethylaminopyridine with 2,4-dinitro(trifluoromethoxy)benzene has been reported. This salt acts as an effective trifluoromethoxide source for SN2 reactions, forming trifluoromethyl ethers and showcasing the compound's versatility in nucleophilic trifluoromethoxylation processes (Duran-Camacho et al., 2021).
Trifluoromethoxylation of Aliphatic Substrates
A novel trifluoromethoxylation method involving the reaction of tetrabutylammonium triphenyldifluorosilicate with 2,4-dinitro(trifluoromethoxy)benzene under microwave irradiation has been discovered. This method enables the formation of aliphatic trifluoromethyl ethers, marking the first example of nucleophilic displacement of the trifluoro-methoxy group from an activated aromatic ring (Marrec et al., 2010).
Safety and Hazards
This compound is considered very toxic . It has been labeled with the GHS07 pictogram and carries the signal word "Warning" . The hazard statements associated with this compound are H302, H312, and H332, indicating that it is harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
特性
IUPAC Name |
1,3-dinitro-2-phenoxy-5-(trifluoromethyl)benzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7F3N2O5/c14-13(15,16)8-6-10(17(19)20)12(11(7-8)18(21)22)23-9-4-2-1-3-5-9/h1-7H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLKIBZAUQIQZGK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=C(C=C(C=C2[N+](=O)[O-])C(F)(F)F)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7F3N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(1S)-1-Amino-3-methylbutyl]-1,3-oxazole-5-carboxylic acid;hydrochloride](/img/structure/B2516093.png)





![Methyl 6-acetyl-2-(3-nitrobenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2516102.png)
![N-(3,4-dimethoxyphenethyl)-2-hydroxy-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B2516103.png)
![5-[(4-Chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-2-furoic acid](/img/structure/B2516104.png)
![N-(4-bromophenyl)-2-{[4-(2-chlorophenyl)-3-cyano-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}acetamide](/img/structure/B2516105.png)
![3-Benzoyl-6-ethoxy-1-[(4-fluorophenyl)methyl]-1,4-dihydroquinolin-4-one](/img/structure/B2516107.png)


![1,3,9-Triazaspiro[4.6]undecan-2-one;dihydrochloride](/img/structure/B2516114.png)